![molecular formula C23H15N3O4 B606491 8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606491.png)
8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Overview
Description
8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a coumarin core, an imidazo[1,2-a]pyridine moiety, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multistep organic reactions. One common approach is the condensation of 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with 3-(imidazo[1,2-a]pyridin-2-yl)aniline under appropriate conditions to form the desired carboxamide . The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the coumarin core can be reduced to form dihydrocoumarin derivatives.
Substitution: The imidazo[1,2-a]pyridine moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the carbonyl group can produce dihydrocoumarin derivatives .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has been tested against several cancer types, demonstrating promising results in vitro .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses activity against a range of bacteria and fungi, potentially making it a candidate for developing new antimicrobial agents. The mechanism of action may involve disruption of microbial cell membranes or interference with essential metabolic pathways .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide with various biological targets. These studies indicate favorable interactions with proteins involved in cancer progression and microbial resistance, suggesting a potential role in drug design aimed at these targets .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of similar chromene derivatives against breast cancer cells. The results indicated that these compounds could inhibit cell proliferation significantly, with IC50 values in the low micromolar range.
Compound | IC50 (µM) | Cancer Type |
---|---|---|
Compound A | 5.0 | Breast Cancer |
Compound B | 10.0 | Lung Cancer |
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Mechanism of Action
The mechanism of action of 8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as caspase-3, a key enzyme in the apoptosis pathway . By activating caspase-3, the compound induces programmed cell death in cancer cells. Additionally, it may inhibit other enzymes and signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine moiety and exhibit similar biological activities, such as anticancer and anti-inflammatory properties.
Coumarin derivatives: Compounds with a coumarin core are known for their diverse biological activities, including anticoagulant and antimicrobial properties.
Uniqueness
8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of the coumarin and imidazo[1,2-a]pyridine moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
8-Hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological activity, and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process involving the coupling of imidazo[1,2-a]pyridine derivatives with chromene-based scaffolds. The synthetic route typically employs various reagents and conditions to yield the target compound with high purity. The structure of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.4 µM |
Escherichia coli | 16.4 µM |
Pseudomonas aeruginosa | 16.1 µM |
Bacillus cereus | 16.5 µM |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains of bacteria .
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies have indicated that it can inhibit cell proliferation in various cancer types, including breast and lung cancer cell lines.
Case Study: Breast Cancer Cell Line Evaluation
In a study assessing the cytotoxicity of the compound on MCF-7 breast cancer cells, it was found to induce apoptosis and inhibit cell growth effectively. The IC50 value was determined to be approximately 10 µM, indicating potent activity compared to standard chemotherapeutic agents .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For instance, it has been shown to inhibit certain kinases linked to tumor progression and inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the imidazo[1,2-a]pyridine moiety or the chromene scaffold can significantly affect biological activity. For example, substituents on the imidazole ring have been correlated with enhanced antimicrobial potency .
Properties
Molecular Formula |
C23H15N3O4 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
8-hydroxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C23H15N3O4/c27-19-8-4-6-15-12-17(23(29)30-21(15)19)22(28)24-16-7-3-5-14(11-16)18-13-26-10-2-1-9-20(26)25-18/h1-13,27H,(H,24,28) |
InChI Key |
FCODPGUEFHCCIA-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C(=CC=C5)O)OC4=O |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C(=CC=C5)O)OC4=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CASP3 Activator 1541-B; CASP3-Activator 1541B; CASP3 Activator-1541B; CASP3 Activator 1541B |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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